molecular formula C5H10N2OS B6142780 2-carbamothioyl-N,N-dimethylacetamide CAS No. 86415-60-3

2-carbamothioyl-N,N-dimethylacetamide

Cat. No.: B6142780
CAS No.: 86415-60-3
M. Wt: 146.21 g/mol
InChI Key: UNFBZUFVHKNKEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamothioyl-N,N-dimethylacetamide typically involves the reaction of N,N-dimethylacetamide with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-carbamothioyl-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-carbamothioyl-N,N-dimethylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-carbamothioyl-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The thiocarbamoyl group is believed to play a crucial role in its biological activity by interacting with enzymes and proteins, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylacetamide: A related compound without the thiocarbamoyl group.

    Thiocarbamoyl chloride: A precursor used in the synthesis of 2-carbamothioyl-N,N-dimethylacetamide.

    Carbamothioyl derivatives: Other compounds with similar thiocarbamoyl groups.

Uniqueness

This compound is unique due to the presence of both the N,N-dimethylacetamide and thiocarbamoyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-N,N-dimethyl-3-sulfanylidenepropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c1-7(2)5(8)3-4(6)9/h3H2,1-2H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFBZUFVHKNKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction mixture was prepared from 22.4 g. of N,N-dimethylcyanoacetamide, 21 ml. of liquid hydrogen sulfide and 1 ml. of triethylamine. The reaction mixture was placed in an autoclave and the autoclave shaken at about 55° C. for about 12 hours. The reaction mixture was taken from the autoclave and the volatile constituents removed by evaporation. Ethanol was added to the residue, thus producing a crystalline solid. The solid was filtered and the filter cake washed with cold ethanol. Twenty-one grams of 3-amino-3-thioxo-N,N-dimethylpropanamide were obtained melting at 111°-114° C. The compound had the following nmr (CDCl3 +DMSOd6):δ3.07 (doublet, 6H); 3.82 (singlet, 2H); 9.1 (very broad, 1H).
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